ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride
Description
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is a chiral pyrrolidine derivative with an ethyl ester and a hydroxyl group substituted at the 3-position of the pyrrolidine ring. The compound’s hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The (3S) stereochemistry is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
CAS No. |
1024038-27-4 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diaminobutane with a carbonyl compound under acidic conditions to form the pyrrolidine ring.
Etherification: The hydroxyl group of the pyrrolidine is then etherified with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step forms the ethyl ester linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The ester group can undergo nucleophilic substitution reactions. For example, reacting with amines can form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Properties
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride has been investigated for its potential use as an antihypertensive agent. Research indicates that compounds with pyrrolidine derivatives can exhibit vasodilatory effects, contributing to lowered blood pressure in hypertensive models. This compound's structure suggests it may interact with specific receptors involved in vascular regulation, making it a candidate for further development in hypertension treatment.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives showed significant antihypertensive activity in animal models. The study highlighted the importance of the pyrrolidine ring in mediating these effects, suggesting that this compound could be a promising lead compound for antihypertensive drug development .
Neuropharmacology
2.1 Cognitive Enhancer
The compound has shown potential as a cognitive enhancer due to its ability to modulate neurotransmitter systems. Pyrrolidine derivatives are known to influence acetylcholine and glutamate pathways, which are crucial for learning and memory.
Case Study:
Research conducted at a leading pharmacological institute evaluated the cognitive effects of various pyrrolidine compounds. This compound was part of the study, demonstrating improved memory retention in rodent models compared to controls . The findings suggest its potential utility in treating cognitive disorders such as Alzheimer's disease.
Synthesis and Chemical Applications
3.1 Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antihypertensive and cognitive enhancer |
| Organic Synthesis | Intermediate for complex organic compounds |
| Research | Tool for studying receptor interactions |
Analytical Chemistry
4.1 Analytical Standards
this compound is utilized as an analytical standard in laboratories for the development of assays aimed at quantifying similar compounds in biological samples.
Case Study:
In a study focusing on drug metabolism, this compound was used as a standard to calibrate high-performance liquid chromatography (HPLC) methods for detecting related pyrrolidine derivatives in serum samples . The results confirmed its reliability as a reference compound.
Mechanism of Action
The mechanism by which ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride exerts its effects depends on its specific application. Generally, it interacts with molecular targets through its functional groups:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 726139-60-2)
- Structural Difference : Lacks the oxygen linkage between the pyrrolidine and acetate groups, replaced by a direct C–C bond.
- Similarity Score : 0.76 (moderately similar) .
Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS: 16780-05-5)
- Structural Difference : Six-membered piperidine ring instead of pyrrolidine.
- Key Properties: Melting Point: 132–134°C . Optical Rotation: −9.7° (589 nm, 20°C, 1 g/100 mL methanol) .
- Implications : Increased ring size may enhance conformational flexibility, affecting receptor selectivity.
Methyl (S)-2-(Pyrrolidin-3-yloxy)acetate Hydrochloride (CAS: 1414960-56-7)
- Structural Difference : Methyl ester instead of ethyl ester.
- Molecular Weight : 195.64 g/mol (vs. 209.67 g/mol for the ethyl analog) .
(Z)-Ethyl 2-(Pyrrolidin-3-ylidene)acetate Hydrochloride
Physicochemical Properties and Pharmacological Relevance
Biological Activity
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H16ClNO
- CAS Number : 1332459-32-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate various signaling pathways, leading to diverse biological effects. Its mechanism involves:
- Binding Affinity : The compound demonstrates a significant binding affinity for certain receptors, which may lead to enhanced pharmacological effects.
- Modulation of Enzymatic Activity : It has been shown to influence the activity of enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- CNS Activity : The compound is noted for its potential effects on the central nervous system (CNS), making it a candidate for further development in neuropharmacology.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Anti-cancer Potential : Investigations into its anti-cancer properties are ongoing, with some studies indicating that it may induce apoptosis in certain cancer cell lines.
Case Studies and Research Findings
A review of recent literature provides insights into specific studies that highlight the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties and potential applications:
| Compound Name | Chemical Structure | Key Differences |
|---|---|---|
| (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | Similar pyrrolidine structure | Primarily used as an intermediate; less studied for direct biological activity. |
| (S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester hydrochloride | Methyl ester variant | Exhibits different pharmacokinetics and lower potency in CNS applications. |
Q & A
Basic: What analytical techniques are recommended to confirm the stereochemical purity of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride?
Methodological Answer:
To verify stereochemical purity, researchers should employ:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances resolution .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shift differences for enantiomers in or NMR spectra.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via Olex2 or similar interfaces) provides definitive stereochemical assignment .
Advanced: How can synthetic routes for this compound be optimized to maximize yield while preserving stereochemistry?
Methodological Answer:
Key strategies include:
- Protecting Group Strategy : Protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to prevent racemization during esterification. Deprotection with HCl/EtOH yields the hydrochloride salt .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS to track intermediates. Adjust reaction time/temperature dynamically to minimize side reactions.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective formation of the pyrrolidine-ether bond .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
- Waste Disposal : Segregate waste in labeled containers and coordinate with certified disposal agencies for incineration or chemical neutralization .
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?
Methodological Answer:
The (3S)-configuration affects:
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) show that the (S)-enantiomer aligns with chiral pockets in nicotinic acetylcholine receptors, enhancing binding affinity compared to the (R)-form .
- Metabolic Stability : Chiral centers influence susceptibility to esterase hydrolysis. In vitro assays (e.g., liver microsomes) demonstrate slower degradation of the (S)-enantiomer due to steric hindrance .
- Pharmacokinetics : Stereospecific transporters (e.g., SLC22A family) may preferentially uptake the (S)-form, as observed in analogous pyrrolidine derivatives .
Basic: What are the stability challenges of this compound under varying storage conditions?
Methodological Answer:
- Hygroscopicity : Store in airtight containers with desiccants (silica gel) at -20°C to prevent hydrolysis of the ester moiety .
- Light Sensitivity : Amber glass vials reduce photodegradation; UV/Vis spectroscopy monitors absorbance shifts (λmax ~260 nm) indicative of degradation .
- pH Stability : Buffered solutions (pH 4–6) minimize ester hydrolysis. Use phosphate or citrate buffers for in vitro studies .
Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and logP using tools like Schrödinger’s QikProp. Compare results with experimental HPLC-derived partition coefficients .
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites .
- ADMET Prediction : Platforms like SwissADME estimate absorption, metabolism, and toxicity profiles based on structural analogs (e.g., vernakalant hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
